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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to
one-carbon (1C) metabolism. It catalyzes the NAD+-dependent conversion of 5,10-
methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon
units for the synthesis of nucleotides (purines and thymidylate) and other essential
biomolecules.[1] MTHFD2 is highly expressed in embryonic tissues and a wide array of cancer
cells but is notably absent in most healthy adult tissues.[2][3] This differential expression makes
MTHFD2 a compelling therapeutic target in oncology, as its inhibition could selectively disrupt
the metabolic processes of rapidly proliferating cancer cells while sparing normal cells.[2][4]

Verifying that a potential inhibitor engages MTHFD2 within the complex environment of an
intact cell is a critical step in drug development. This document provides detailed protocols for
several established techniques to measure MTHFD2 inhibition and target engagement directly
and indirectly in a cellular context.

MTHFD2's Role in Mitochondrial One-Carbon
Metabolism

MTHFD?2 is a central enzyme in the mitochondrial folate cycle. This pathway utilizes serine as
the primary source of one-carbon units, which are transferred to tetrahydrofolate (THF) to form
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5,10-methylene-THF. MTHFD2 then converts this intermediate into 10-formyl-THF, which can
be used to produce formate. Formate is subsequently exported to the cytoplasm to participate
in the de novo synthesis of purines.[5][6] Inhibition of MTHFD2 disrupts this flow, leading to
nucleotide depletion, replication stress, and ultimately, cancer cell death.[7]
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Figure 1: Simplified MTHFD2 metabolic pathway in the mitochondrion.

Technique 1: Cellular Thermal Shift Assay (CETSA)

Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly
verify target engagement in intact cells.[8] The principle is based on ligand-induced thermal
stabilization of the target protein.[9] When a compound binds to its protein target, the resulting
complex is often more resistant to thermal denaturation. In a CETSA experiment, cells treated
with a compound are heated across a range of temperatures. The amount of soluble (non-
denatured) MTHFD2 remaining at each temperature is quantified, typically by Western blot. A
positive target engagement is indicated by a shift in the melting curve to higher temperatures
for the compound-treated cells compared to the vehicle control.[10][11]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7199629/
https://aacrjournals.org/mcr/article/13/10/1361/125553/Mitochondrial-Methylenetetrahydrofolate
https://eprints.whiterose.ac.uk/id/eprint/184448/1/s43018-022-00331-y.pdf
https://www.benchchem.com/product/b15623325?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cellular_Thermal_Shift_Assay_CETSA_for_HSD17B13_Target_Engagement.pdf
https://www.benchchem.com/pdf/Mthfd2_IN_1_A_Technical_Guide_to_Target_Engagement_and_Binding_Affinity.pdf
https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Culture cells to
70-80% confluency

Treat cells with
MTHFD2 inhibitor or vehicle

!

Harvest and wash cells

'

Aliguot cell suspension
into PCR tubes

!

Heat challenge across a
temperature gradient
(e.g., 40-65°C)

!

Lyse cells
(e.qg., freeze-thaw cycles)

!

Centrifuge to pellet
aggregated proteins

!

Collect supernatant
(soluble protein fraction)

!

Analyze soluble MTHFD2 by
Western Blot / SDS-PAGE

Plot melting curves and
determine thermal shift (ATm)

Click to download full resolution via product page

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Detailed Protocol:
e Cell Culture and Treatment:

o Culture an appropriate cancer cell line known to express MTHFD2 (e.g., MOLM-14, MDA-
MB-231) to 70-80% confluency.

o Treat cells with the desired concentration of the MTHFD2 inhibitor or vehicle control (e.g.,
DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[10]

e Cell Harvesting:
o Harvest cells by trypsinization or scraping.

o Wash the cells twice with ice-cold PBS and pellet by centrifugation (e.g., 300 x g for 5
minutes).

o Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of
~1-2 x 107 cells/mL.[12]

» Heat Challenge:

o Aliquot 50-100 pL of the cell suspension into individual PCR tubes for each temperature
point.

o Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures
(e.g., from 40°C to 65°C in 2-3°C increments). Include an unheated control sample (room
temperature or 37°C).[9]

o After the heating step, cool the samples to 4°C for 3 minutes.[9]
e Cell Lysis and Protein Fractionation:

o Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C
water bath.

o Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C
to pellet the aggregated proteins.[10]
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o Carefully collect the supernatant, which contains the soluble protein fraction.

e Analysis:

[e]

Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
o Normalize the protein concentrations for all samples.
o Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

o Load equal amounts of protein onto an SDS-polyacrylamide gel and perform
electrophoresis.

o Transfer the proteins to a PVDF membrane and perform a Western blot using a primary
antibody specific for MTHFD2 and a loading control (e.g., GAPDH, (-actin).[10]

o Quantify the band intensities for MTHFD2 and the loading control.
» Data Presentation:

o For each temperature point, calculate the fraction of soluble MTHFD2 relative to the
unheated control.

o Plot the fraction of soluble MTHFD2 against the temperature for both the vehicle- and
compound-treated samples to generate melting curves. The shift in the midpoint of the
curve (Tm) indicates target stabilization.

Technique 2: Metabolite Quantification Assays

Application Note: Measuring changes in the levels of metabolites upstream or downstream of
MTHFD2 provides a functional readout of enzyme inhibition in intact cells. A direct
consequence of MTHFD2 inhibition is a reduction in the production of mitochondrial formate.[5]
[13] This can be measured using commercially available colorimetric assay kits. Alternatively,
more sophisticated stable isotope tracing methods using labeled serine can quantify the flux
through the entire mitochondrial 1C pathway.[14][15] Inhibition of MTHFD2 is expected to
decrease the incorporation of the label into downstream products like purines or thymidine.
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Figure 3: General workflow for metabolite extraction and analysis.
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Detailed Protocol (Formate Assay):

e Cell Culture and Treatment:

o Seed cells (e.g., 1-2 x 10° cells) in appropriate culture plates and allow them to adhere.

o Treat cells with the MTHFD2 inhibitor or vehicle for the desired duration (e.g., 24-48
hours).

e Sample Preparation:

o Harvest the cells and wash them with cold PBS.

o Homogenize or lyse the cell pellet (~1 x 10° cells) in 100 uL of the assay buffer provided
with a commercial formate assay kit (e.g., BioVision K653-100).[16]

o Centrifuge the samples at high speed for 10 minutes to remove insoluble components.[16]

¢ Formate Measurement:

[¢]

Transfer 50 pL of the soluble fraction to a 96-well plate.

[e]

Add 50 pL of the reaction buffer/mix from the kit to each well.

o

Incubate for 60 minutes at 37°C as per the manufacturer's instructions.[16]

[¢]

Measure the absorbance or fluorescence using a microplate reader at the specified
wavelength.

o Data Analysis:

o Calculate the formate concentration in each sample based on a standard curve.

o Normalize the formate concentration to the total protein content or cell number for each
sample.

o Compare the formate levels in inhibitor-treated cells to the vehicle-treated control.
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Technique 3: Cell Viability and Proliferation Assays

Application Note: Cell viability assays provide an indirect but essential measure of the
functional consequences of MTHFD2 inhibition. Since MTHFD?2 is critical for producing the
building blocks required for rapid cell division, its inhibition is expected to reduce cancer cell
proliferation and viability.[17] Standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay, which measures metabolic activity, can be used to
generate dose-response curves and determine the Glso (concentration for 50% growth
inhibition) or ICso (concentration for 50% inhibition of viability) for a given compound.[18]

Detailed Protocol (MTT Assay):
o Cell Seeding:

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000
cells/well) and allow them to attach overnight.

e Compound Treatment:
o Prepare serial dilutions of the MTHFD2 inhibitor in culture medium.

o Remove the old medium from the cells and add 100 pL of the medium containing the
inhibitor or vehicle control to the appropriate wells.

o Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
e MTT Addition and Incubation:
o Add 10-20 pL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT
into purple formazan crystals.

e Formazan Solubilization:

o Carefully remove the medium from each well.
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o Add 100 pL of a solubilization solution (e.g., DMSO or an isopropanol/HCI solution) to
each well to dissolve the formazan crystals.[18]

o Mix thoroughly on a plate shaker.
o Data Acquisition and Analysis:
o Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[18]

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the dose-response curve and use a four-parameter logistic equation to determine the
Glso or ICso value.

Quantitative Data for MTHFD2 Inhibitors

The following table summarizes publicly available data for several MTHFD2 inhibitors,
providing a benchmark for comparison. ICso values typically refer to biochemical enzymatic
assays, while Glso/ECso values are derived from cellular proliferation or viability assays.
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Cellular
L MTHFD2 MTHFD1 Reference(s
Inhibitor Target(s) Potency
ICs0 ICs0 )
(GlsolECs0)
140 nM
MTHFD2 >
DS18561882 6.3 nM 570 nM (MDA-MB- [18][19][20]
MTHFD1
231)
MTHFD1 > 630 nM
LY345899 663 nM 96 nM [5][13][14][18]
MTHFD2 (MOLM-14)
Low nM
MTHFD?2, Potent
TH9619 47 nM o range (HL- [18]
MTHFD1 Inhibition
60)
MTHFD1/2/2 89 nM (DC N
TH7299 254 nM ) Not specified [21]
L domain)
MTHFD2 > -
LY374571 80 nM 630 nM Not specified [4]
MTHFD1
MTHFD2 >> 720 nM
Compound [I] 66 nM 1790 nM [22]
MTHFD1 (MOLM-14)
Compound MTHFD2 >> -
22 nM 120 nM Not specified [4]
16e MTHFD1

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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